4-Methylbenzylamine CAS number and properties
4-Methylbenzylamine CAS number and properties
An In-Depth Technical Guide to 4-Methylbenzylamine
CAS Number: 104-84-7
This guide provides comprehensive technical information on 4-Methylbenzylamine, a versatile primary amine widely utilized in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical and Physical Properties
4-Methylbenzylamine, also known as p-xylylamine or α-amino-p-xylene, is a colorless to pale yellow liquid.[1][2] Its fundamental properties are summarized below.
| Property | Value | References |
| CAS Number | 104-84-7 | [3][4][5] |
| Molecular Formula | C₈H₁₁N | [3][4][5] |
| Molecular Weight | 121.18 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Density | 0.952 g/mL at 25 °C | [6][7][8] |
| Melting Point | 12-13 °C | [3][6][7] |
| Boiling Point | 195 °C | [3][6][7] |
| Flash Point | 75.0 °C (closed cup) | [3] |
| Refractive Index (n20/D) | 1.534 | [6][7] |
| SMILES | CC1=CC=C(C=C1)CN | [4][6] |
| InChI Key | HMTSWYPNXFHGEP-UHFFFAOYSA-N | [6][7][9] |
Spectroscopic Data
Spectroscopic information is crucial for the identification and characterization of 4-Methylbenzylamine. Data is available across various common spectroscopic techniques.[5][9]
| Spectrum Type | Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| Mass Spectrometry (MS) | Available |
| Infrared (IR) Spectroscopy | Available |
| Raman Spectroscopy | Available |
Applications in Synthesis
4-Methylbenzylamine is a key building block in the synthesis of a variety of more complex molecules and functional materials.
-
Pharmaceutical Intermediates: It serves as a precursor for various bioactive compounds, including anticonvulsants.[8] It is also used to synthesize sulfonamides, a class of compounds with significant therapeutic applications.[10]
-
Heterocyclic Chemistry: The amine group is reactive towards cyclization reactions, making it a useful component in the synthesis of nitrogen-containing heterocycles like benzimidazoles.[8]
-
Imines (Schiff Bases): It readily reacts with aldehydes and ketones to form imines, which are versatile intermediates for the synthesis of other amines and heterocyclic compounds.[8]
-
Electronic Materials: It is used in the manufacturing of specialized chemicals for the electronics industry, particularly as a component in photoresist formulations.[11]
Figure 1. Key synthetic applications of 4-Methylbenzylamine.
Safety and Handling
4-Methylbenzylamine is classified as a corrosive substance and requires careful handling to avoid severe skin burns and eye damage.[1][5][12]
| Hazard Information | Details | References |
| GHS Pictogram | GHS05 (Corrosion) | [3][13] |
| Signal Word | Danger | [3][12][13] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [5][12] |
| Storage Class | 8A: Combustible corrosive hazardous materials. | [13] |
| WGK | WGK 3 (highly hazardous to water) | [13] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, suitable respirator. | [12][13] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[1][12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][12]
Experimental Protocols
The following sections detail representative experimental procedures involving 4-Methylbenzylamine.
Synthesis of N-(4-Methylbenzyl)imine (General Protocol)
This protocol describes a microwave-assisted synthesis of an imine from 4-methylbenzylamine and a generic aldehyde.[3]
Methodology:
-
Place 3 Å molecular sieves (approx. 200 mg) into a microwave vial.
-
Add 3 mL of dry dichloromethane (B109758) (DCM).
-
Add 4-methylbenzylamine (2 mmol, 1 equivalent).
-
Add the desired aldehyde (2 mmol, 1 equivalent) to the vial and cap it securely.
-
Heat the mixture in a microwave reactor at 50°C for 10 minutes (max 300 W).
-
After cooling, filter the reaction mixture to remove the molecular sieves.
-
Remove the solvent (DCM) from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude imine product. Further purification via chromatography or recrystallization may be performed if necessary.
Figure 2. Workflow for microwave-assisted imine synthesis.
Synthesis of 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide
This procedure details the synthesis of a sulfonamide from 4-methylbenzylamine and p-toluenesulfonyl chloride.[14]
Methodology:
-
To a stirring mixture of 4-methylbenzylamine (5.90 mmol, 1.12 eq) and pyridine (B92270) (5.90 mmol, 1.12 eq) in 10 mL of degassed dichloromethane, add p-toluenesulfonyl chloride (1.00 g, 5.25 mmol, 1.0 eq) dropwise. The reaction should be conducted under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, acidify the mixture with 5 M HCl.
-
Dilute the mixture with 15 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash the organic phase with water.
-
Combine the aqueous layers and back-extract with dichloromethane (10 mL).
-
Combine all organic phases, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization to yield the pure sulfonamide.
Analysis by Capillary Zone Electrophoresis (CZE) (General Protocol)
This protocol outlines a general method for analyzing a sample like 4-methylbenzylamine using CZE. Specific parameters such as buffer pH and voltage may need optimization.
Instrumentation:
-
A standard capillary electrophoresis system equipped with a UV detector, a high-voltage power supply, and a fused-silica capillary.[10]
Methodology:
-
Capillary Conditioning: Before first use, flush a new fused-silica capillary sequentially with 1 M NaOH, water, and the background electrolyte (BGE) buffer.[15] Between runs, rinse the capillary with the BGE for a few minutes.[15]
-
Buffer Preparation: Prepare an acidic background electrolyte, for example, 500 mM acetic acid (pH 2.5), to analyze the cationic 4-methylbenzylamine.[15] Degas the buffer before use.
-
Sample Preparation: Dissolve the 4-methylbenzylamine sample in the BGE or a compatible solvent to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Electrophoresis:
-
Fill the capillary and electrode reservoirs with the prepared BGE.
-
Inject the sample into the capillary (e.g., hydrodynamic or electrokinetic injection).
-
Apply a constant voltage (e.g., 15-30 kV). Due to the positive charge of the protonated amine in acidic buffer and the electroosmotic flow (EOF), the analyte will migrate towards the cathode.[16]
-
Monitor the analyte as it passes the detector window. 4-Methylbenzylamine can be detected using a UV detector at a low wavelength (e.g., 210 nm).
-
-
Data Analysis: The identity of the compound can be confirmed by comparing its migration time to that of a known standard. Purity can be assessed by the presence of any additional peaks in the electropherogram.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. connectsci.au [connectsci.au]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. usp.org [usp.org]
- 11. youtube.com [youtube.com]
- 12. impactfactor.org [impactfactor.org]
- 13. rsc.org [rsc.org]
- 14. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Capillary and Free-Flow Zone Electrophoresis for Analysis and Purification of Antimicrobial β-Alanyl-Tyrosine from Hemolymph of Fleshfly Neobellieria bullata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
